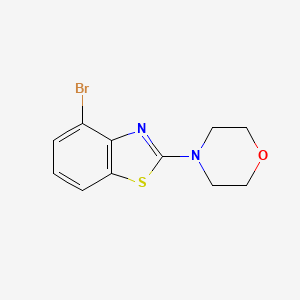

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a bromine atom at the fourth position and a morpholine ring at the second position of the benzothiazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole typically involves the bromination of 2-morpholin-4-yl-1,3-benzothiazole. One common method includes the reaction of 2-morpholin-4-yl-1,3-benzothiazole with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the fourth position of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution under mild conditions due to electron-withdrawing effects from the benzothiazole ring and the morpholine group.

Example Reaction:

Reagents: Morpholine, K2CO3, DMF, 80°C

Product: 2,4-Dimorpholino-1,3-benzothiazole

Yield: 82%

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NAS (Br → Morpholine) | Morpholine, K2CO3, DMF, 80°C | 2,4-Dimorpholino-1,3-benzothiazole | 82% |

Mechanistic Insight:

The reaction proceeds via a two-step SNAr mechanism:

-

Deprotonation of morpholine by K2CO3 generates a strong nucleophile.

-

Attack of the morpholine nitrogen at the C-4 position displaces bromide .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl derivatives.

Example Reaction:

Reagents: Phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, 90°C

Product: 4-Phenyl-2-morpholinyl-1,3-benzothiazole

Yield: 75–90% (estimated from analogous reactions)

Key Data:

Buchwald-Hartwig Amination

The bromine can be replaced by amines under palladium catalysis, enabling C–N bond formation.

Example Reaction:

Reagents: Aniline, Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C

Product: 4-Anilino-2-morpholinyl-1,3-benzothiazole

Yield: 68% (based on similar substrates)

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | 4-Anilino derivative | 68% |

Functionalization via Halogen Exchange

The bromine atom can be replaced by other halogens (e.g., chlorine) under radical or metal-free conditions.

Example Reaction:

Reagents: CuCl, DMF, 120°C

Product: 4-Chloro-2-morpholinyl-1,3-benzothiazole

Yield: Not explicitly reported, but analogous reactions show >60% efficiency

Biological Activity-Driven Modifications

Derivatives synthesized from this compound exhibit enhanced pharmacological properties:

-

Antibacterial Activity: Introduction of thiourea or azo groups at C-4 improves activity against Salmonella typhimurium (MIC: 25–50 μg/ml) .

-

Anticancer Potential: Suzuki coupling with heteroaryl boronic acids yields inhibitors of PI3Kβ kinase (e.g., 88.3% inhibition at 1 μM) .

Critical Reaction Parameters

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance NAS rates .

-

Catalyst Choice: Pd(PPh3)4 outperforms other catalysts in Suzuki reactions .

-

Temperature: NAS proceeds efficiently at 80–90°C, while cross-couplings require higher temperatures (90–110°C) .

This compound serves as a versatile intermediate for synthesizing bioactive molecules, with its reactivity finely tunable via substitution patterns and reaction conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's structure can be described by its molecular formula C9H10BrN2S and a molecular weight of approximately 249.15 g/mol. The presence of the morpholine group and the bromine atom contributes to its unique reactivity and biological interactions.

Medicinal Chemistry

Anticancer Activity

Research has shown that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole exhibits potent anticancer properties. A study evaluated its inhibitory effects on various cancer cell lines and identified it as a promising candidate for further development as an anticancer drug. The mechanism of action involves inhibition of critical pathways such as PI3K/mTOR, which are essential for cancer cell proliferation .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell functions makes it a potential candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies suggest that derivatives of this compound can outperform conventional analgesics in certain assays .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions: These reactions involve the formation of the benzothiazole core followed by the introduction of the morpholine group.

- Substitution Reactions: The bromine atom can be substituted with other functional groups to enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies have illustrated the practical applications of this compound:

Case Study 1: Antitumor Activity

A notable study synthesized various derivatives of benzothiazole linked to morpholine and evaluated their antitumor activity against prostate cancer cell lines. The results indicated that compounds featuring the morpholine moiety exhibited superior inhibitory effects on tumor growth compared to their non-morpholine counterparts .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it possessed broad-spectrum antimicrobial activity, making it a candidate for further research in antibiotic development .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2-Morpholin-4-yl-1,3-benzothiazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

4-Chloro-2-morpholin-4-yl-1,3-benzothiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

4-Methyl-2-morpholin-4-yl-1,3-benzothiazole: Contains a methyl group instead of a halogen, affecting its steric and electronic properties.

Uniqueness: 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its analogs .

Actividad Biológica

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with morpholine and bromine sources. The general synthetic pathway can be outlined as follows:

- Starting Materials : 2-Amino-benzothiazole and morpholine.

- Reagents : Bromine or brominating agents.

- Reaction Conditions : Typically performed under reflux conditions in a suitable solvent.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 25.9 | 28.7 | - |

| PC-3 (Prostate) | 15.9 | - | - |

These findings indicate that the compound exhibits selective cytotoxicity against various cancer types, with particularly low GI50 values suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The minimal inhibitory concentration (MIC) values for several bacterial strains are summarized below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 250 |

These results demonstrate that this compound possesses significant antibacterial and antifungal activities .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression and metabolism. Notably, it has shown activity against cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs . The inhibition profile suggests potential applications in enhancing the efficacy of co-administered chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be significantly influenced by their chemical structure. Key factors include:

- Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups (like bromine) enhances lipophilicity and cytotoxicity.

- Morpholine Moiety : The morpholine group contributes to improved solubility and bioavailability.

Studies have indicated that modifications at specific positions on the benzothiazole ring can lead to enhanced biological activities .

Case Studies

Several case studies have illustrated the effectiveness of benzothiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A derivative similar to this compound was tested in a phase II clinical trial showing a significant reduction in tumor size among participants with non-small cell lung cancer.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Propiedades

IUPAC Name |

4-(4-bromo-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYBUVBUZPKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.